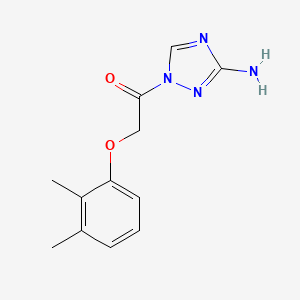![molecular formula C17H28Cl2N2 B2984843 7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride CAS No. 2155855-59-5](/img/structure/B2984843.png)
7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride” is a chemical compound with the molecular formula C17H28Cl2N2 . It is a solid substance . The IUPAC name for this compound is 7-benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride .
Molecular Structure Analysis
The InChI code for “7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride” is 1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14;;/h1-5,15H,6-12H2;2*1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride” is 331.324 Da . It is a solid substance stored at refrigerator temperatures .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and chemical properties of related diazaspiro nonane derivatives have been extensively studied, revealing their versatility in various chemical reactions. For instance, the photochemical epoxidation of a carbonyl group by methanol in the presence of 1,4-diazaspiro[4.4]nonane under irradiation demonstrates the compound's reactivity under specific conditions, providing insights into potential applications in synthetic chemistry (Schönberg, Singer, & Eckert, 1980).
Potential Radioprotective Properties
- Preliminary evaluations of new quinuclidine derivatives, structurally related to diazaspiro nonane compounds, have highlighted their potential radioprotective properties against lethal doses of X-radiation in mice. Such findings suggest possible therapeutic applications of 7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride in mitigating radiation-induced damage (Shapiro, Tansy, & Elkin, 1968).
Anticonvulsant and Anxiolytic Activities
- Research on compounds with a similar backbone structure to 7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride has shown promising results in the development of potential anticonvulsant and anxiolytic agents. The structure-property relationship studies of such compounds provide valuable information for the design of new drugs with enhanced efficacy and reduced side effects (Lazic et al., 2017).
Antibacterial and Antifungal Activities
- Derivatives of diazaspiro nonane compounds, including those with similar structural motifs to 7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride, have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies contribute to the understanding of the compound's potential as a lead structure for developing new antimicrobial agents (Rajanarendar et al., 2010).
Antitubercular Activity
- A series of benzothiazinone derivatives containing the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have been identified as new antitubercular agents. These compounds, including modifications of the diazaspiro nonane structure, exhibit excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, highlighting their potential in tuberculosis treatment (Wang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
7-benzyl-3-propan-2-yl-2,7-diazaspiro[3.5]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2.2ClH/c1-14(2)16-17(13-18-16)8-10-19(11-9-17)12-15-6-4-3-5-7-15;;/h3-7,14,16,18H,8-13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJMWMKNBQTDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCN(CC2)CC3=CC=CC=C3)CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile](/img/structure/B2984760.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2984761.png)
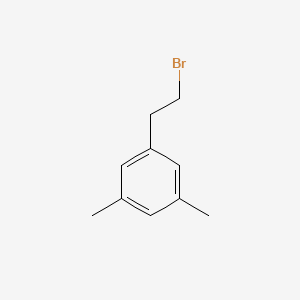
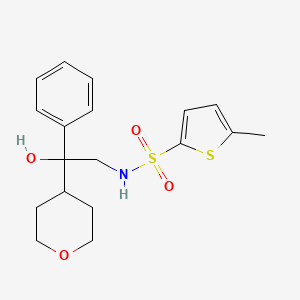
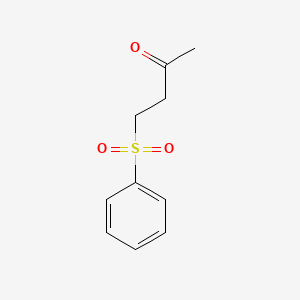
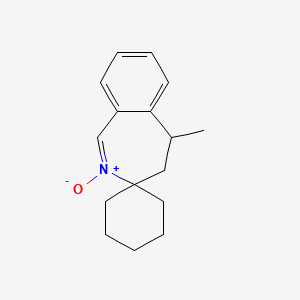
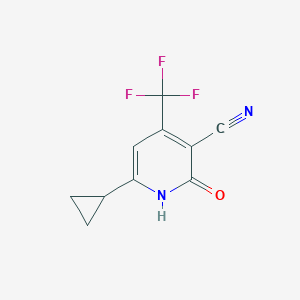
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)
![4-Oxo-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]azetidine-2-carboxamide](/img/structure/B2984771.png)
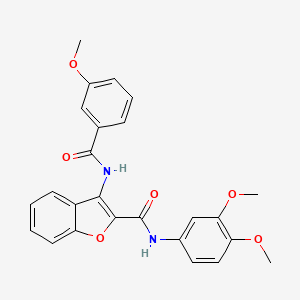
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2984775.png)
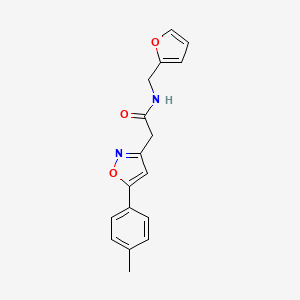
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2984781.png)
